3-Amino-N-(4-fluorophenyl)propanamide hydrochloride
Overview
Description
3-Amino-N-(4-fluorophenyl)propanamide hydrochloride: is a chemical compound with the molecular formula C9H12ClFN2O It is a derivative of propanamide, featuring an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoro-β-phenylethylamine, which is subsequently acylated with acryloyl chloride to yield 3-Amino-N-(4-fluorophenyl)propanamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as a precursor for the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-Amino-N-(4-chlorophenyl)propanamide hydrochloride
- 3-Amino-N-(4-bromophenyl)propanamide hydrochloride
- 3-Amino-N-(4-methylphenyl)propanamide hydrochloride
Comparison: 3-Amino-N-(4-fluorophenyl)propanamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability compared to its chloro, bromo, and methyl analogs. The fluorinated compound often exhibits enhanced biological activity and selectivity, making it a valuable tool in research and development.
Properties
IUPAC Name |
3-amino-N-(4-fluorophenyl)propanamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O.ClH/c10-7-1-3-8(4-2-7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGOMLASAVYITL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-45-9 | |
Record name | Propanamide, 3-amino-N-(4-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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